Homo Tamsulosin
Description
Properties
IUPAC Name |
5-[(2R)-2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCZDWIAGIVEA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652598 | |
| Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217771-89-5 | |
| Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Homo Tamsulosin involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with 2-(2-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Homo Tamsulosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products
Scientific Research Applications
Pharmacological Properties
Homo Tamsulosin functions primarily as an antagonist of the alpha-1A adrenergic receptor. This mechanism is crucial for its effects on smooth muscle relaxation, particularly in the prostate and bladder neck, making it valuable for treating conditions like benign prostatic hyperplasia (BPH). The compound's selectivity for the alpha-1A receptor over other adrenergic receptors contributes to its favorable side effect profile compared to non-selective alpha blockers.
Treatment of Benign Prostatic Hyperplasia (BPH)
This compound is primarily investigated for its efficacy in managing BPH. Studies have shown that it significantly improves urinary flow rates and reduces symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck.
- Clinical Efficacy : In a clinical study involving male patients with BPH, this compound demonstrated a statistically significant reduction in the International Prostate Symptom Score (IPSS) compared to placebo .
Ureteral Calculi Management
Recent research indicates that this compound may facilitate the passage of ureteral stones by relaxing the ureteral smooth muscle. This application is particularly beneficial for patients experiencing renal colic due to ureteral calculi.
- Case Study Insights : A study involving patients with lower ureteral stones showed that those treated with this compound experienced a higher stone expulsion rate compared to those receiving standard care .
Pharmacokinetics and Dynamics
Research has focused on the pharmacokinetics of this compound, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) profiles:
- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.
- Metabolism : The compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, which contributes to its pharmacological effects and potential drug interactions.
In Vitro Studies
In vitro studies have explored the release kinetics of this compound from biodegradable polymer matrices. These studies are essential for developing controlled-release formulations that can enhance patient compliance and therapeutic outcomes.
Mechanism of Action
Homo Tamsulosin exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A and alpha-1D subtypes, which are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound causes relaxation of smooth muscle fibers, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular pathways involved include inhibition of intracellular calcium release and reduction of muscle contraction.
Comparison with Similar Compounds
Inferences for this compound
Given this compound’s structural homology to tamsulosin, it may share similar α1A-/α1D-AR selectivity and clinical applications (e.g., BPH, MET). For instance, homologation might alter metabolism or tissue distribution, affecting efficacy or safety .
Biological Activity
Homo tamsulosin, a derivative of the well-known α1-adrenoceptor antagonist tamsulosin, has garnered attention for its potential biological activities, particularly in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This article reviews the biological activity of this compound based on diverse research findings, including pharmacokinetics, efficacy, and safety profiles.
Overview of Tamsulosin and Its Derivatives
Tamsulosin is primarily used to alleviate symptoms of BPH by selectively blocking α1A-adrenergic receptors in the prostate and bladder neck. This compound, while structurally similar, may exhibit different pharmacological properties that warrant investigation.
Pharmacological Profile
Mechanism of Action:
this compound functions similarly to tamsulosin by antagonizing α1A-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck. This action helps improve urinary flow and reduce symptoms associated with BPH.
Pharmacokinetics:
Research indicates that tamsulosin has a half-life of approximately 9 to 15 hours, allowing for once-daily dosing. The pharmacokinetics of this compound may differ slightly due to its structural modifications, potentially affecting absorption and metabolism.
Case Studies and Clinical Trials
Comparative Efficacy Table
| Compound | Dosage | Improvement in IPSS | Side Effects |
|---|---|---|---|
| Tamsulosin | 0.4 mg daily | Significant | Dizziness, abnormal ejaculation |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being researched.
Safety Profile
The safety profile of tamsulosin is well-documented, with common side effects including dizziness and ejaculatory disorders. Long-term studies show a low incidence of serious adverse effects such as postural hypotension or myocardial infarction . The safety profile for this compound remains to be fully elucidated through rigorous clinical trials.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Modulation of Smooth Muscle Activity: Similar to tamsulosin, this compound may modulate spontaneous myogenic activity in prostate tissues, which is crucial for understanding its therapeutic potential .
- Age-Dependent Effects: Research suggests that the efficacy of α1A antagonists can vary based on age demographics, indicating a need for tailored approaches in treatment .
Q & A
Q. Q1. What experimental models are most suitable for studying the pharmacological mechanisms of Homo Tamsulosin in vitro and in vivo?
Methodological Answer: In vitro studies should prioritize α1-adrenoceptor subtype selectivity assays (e.g., radioligand binding in transfected cell lines) to assess receptor affinity and antagonism . For in vivo models, use spontaneously hypertensive rats (SHRs) or bladder outlet obstruction (BOO) animal models to evaluate uroselectivity and hemodynamic effects. Ensure dose-response curves are standardized to account for interspecies variability in metabolism .
Q. Q2. How can researchers optimize experimental designs to assess the dose-dependent efficacy of this compound in clinical trials?
Methodological Answer: Adopt a randomized, double-blind, placebo-controlled factorial design to isolate dose effects from confounding variables like age or comorbidities . Use adaptive trial designs for dose escalation, incorporating pharmacokinetic (PK) sampling at intervals (e.g., 0, 4, 8 hours post-administration) to correlate plasma concentrations with symptom improvement (e.g., IPSS scores) .
Key Considerations:
- Stratify participants by baseline symptom severity.
- Include washout periods for crossover studies to mitigate carryover effects.
Advanced Research Questions
Q. Q3. What methodological frameworks are recommended for resolving contradictions in this compound’s uroselectivity versus cardiovascular side effects?
Methodological Answer: Apply a PICO (Population, Intervention, Comparison, Outcome) framework to structure systematic reviews. For example:
- Population: Males with BPH and comorbid hypertension.
- Intervention: this compound (0.4 mg/day).
- Comparison: Alternative α1-blockers (e.g., silodosin).
- Outcome: Change in systolic BP vs. urinary flow rate.
Use meta-regression to analyze heterogeneity across studies, focusing on covariates like baseline BP and CYP3A4 polymorphism status .
Q. Q4. How can computational modeling improve the prediction of this compound’s pharmacokinetics in subpopulations (e.g., elderly, hepatic impairment)?
Methodological Answer: Leverage physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus® or Simcyp®) to simulate drug absorption and metabolism. Input parameters should include:
- Age-dependent changes in hepatic CYP3A4 activity.
- Plasma protein binding variations in hypoalbuminemia.
Validate models against clinical PK data from Phase I trials, prioritizing sensitivity analysis to identify critical variables .
Q. Q5. What statistical methods are robust for analyzing longitudinal data in this compound’s long-term safety studies?
Methodological Answer: Use mixed-effects models (e.g., linear or logistic regression with random intercepts) to account for repeated measures and missing data. For time-to-event outcomes (e.g., cardiovascular adverse events), apply Cox proportional hazards models with frailty terms to adjust for center-specific effects .
Example Analysis Workflow:
Data Imputation: Multiple imputation for missing baseline covariates.
Model Selection: Akaike Information Criterion (AIC) for nested models.
Sensitivity Analysis: Exclude outliers or non-adherent participants.
Reproducibility and Data Management
Q. Q6. What protocols ensure reproducibility in synthesizing and characterizing this compound analogs?
Methodological Answer: Document synthetic routes using IUPAC nomenclature and characterize compounds via:
- HPLC-MS: Purity >98% with validated retention times.
- X-ray crystallography: Confirm stereochemistry of chiral centers.
Publish raw spectral data (e.g., NMR, IR) in supplementary materials with metadata (e.g., solvent, temperature) .
Q. Q7. How should researchers address discrepancies in reported binding affinities of this compound across studies?
Methodological Answer: Standardize assay conditions (e.g., buffer pH, temperature) and validate findings using orthogonal methods:
Surface Plasmon Resonance (SPR): Measure real-time binding kinetics.
Functional assays: cAMP inhibition in HEK293 cells expressing α1-receptors.
Report results with 95% confidence intervals and effect sizes to facilitate cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
